N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid.
Formation of the Imidazole Ring: Imidazole rings are typically synthesized using glyoxal and ammonia, forming glyoxaline, which is then further reacted to form the imidazole structure.
Coupling Reactions: The final step involves coupling the oxadiazole and imidazole rings with the pyridine ring, using reagents such as triethylamine and acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS), succinimidyl radical (S·)
Reduction: Sodium borohydride, hydrogen gas
Substitution: Sodium azide, copper (I) iodide, triethylamine, acetic acid
Major Products
Brominated Derivatives: Formed from oxidation reactions at the benzylic position.
Reduced Oxadiazole: Formed from reduction reactions on the oxadiazole ring.
Substituted Imidazole/Pyridine: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective agent due to the presence of the oxadiazole ring.
Biological Research: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C21H18N6O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C21H18N6O2/c28-20(23-10-14-4-2-1-3-5-14)17-12-27(13-24-17)18-9-8-16(11-22-18)21-25-19(26-29-21)15-6-7-15/h1-5,8-9,11-13,15H,6-7,10H2,(H,23,28) |
InChI Key |
HGXKFRAKHURKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4C=C(N=C4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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